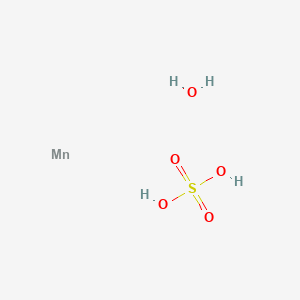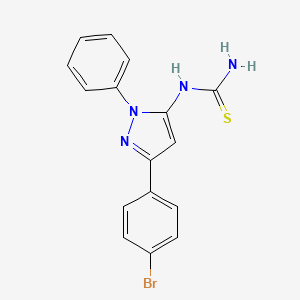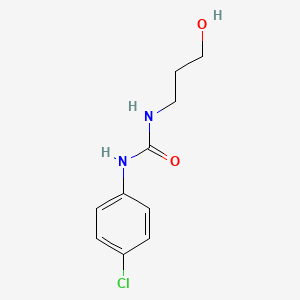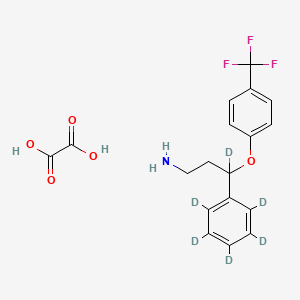
C.I. 77752; Manganese Sulfate (MnSO4) Tetrahydrate; Manganese Sulfate Tetrahydrate; Manganese(2+) Sulfate Tetrahydrate; Manganous Sulfate Tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese Sulfate Tetrahydrate, also known as C.I. 77752, Manganese(2+) Sulfate Tetrahydrate, and Manganous Sulfate Tetrahydrate, is an inorganic compound with the chemical formula MnSO₄·4H₂O. This pale pink, deliquescent solid is a commercially significant manganese(II) salt. It is widely used in various industrial applications, including agriculture, chemistry, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese Sulfate Tetrahydrate can be synthesized through the neutralization reaction of sulfuric acid and manganese dioxide. The reaction typically involves heating an aqueous solution of sulfuric acid and manganese dioxide to around 340 K. The resulting solution is then crystallized to obtain Manganese Sulfate Tetrahydrate .
Industrial Production Methods
Industrial production of Manganese Sulfate Tetrahydrate often involves the leaching of low-grade manganese ores with sulfuric acid. The leaching process is optimized by controlling the concentration of sulfuric acid, reaction temperature, and agitation rate. The leaching efficiency of manganese can reach up to 92.42% under optimal conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese Sulfate Tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: It can be reduced to manganese metal using reducing agents like hydrogen gas or carbon monoxide.
Substitution: The sulfate ions in Manganese Sulfate Tetrahydrate can be substituted with other anions in the presence of suitable reagents.
Major Products
Oxidation: Manganese dioxide (MnO₂)
Reduction: Manganese metal (Mn)
Substitution: Various manganese salts depending on the substituting anion
Wissenschaftliche Forschungsanwendungen
Manganese Sulfate Tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a source of manganese in biochemical and physiological studies.
Industry: It finds application in the production of dry-cell batteries and as a micronutrient in fertilizers.
Wirkmechanismus
Manganese Sulfate Tetrahydrate exerts its effects primarily through its role as a source of manganese ions (Mn²⁺). Manganese is an essential cofactor for various enzymes involved in physiological processes, including antioxidant defense, metabolism, and bone development. The compound undergoes electrolysis to produce manganese dioxide, which is used in dry-cell batteries .
Vergleich Mit ähnlichen Verbindungen
Manganese Sulfate Tetrahydrate can be compared with other manganese sulfate hydrates, such as:
- Manganese Sulfate Monohydrate (MnSO₄·H₂O)
- Manganese Sulfate Heptahydrate (MnSO₄·7H₂O)
Uniqueness
Manganese Sulfate Tetrahydrate is unique due to its specific hydration state, which affects its solubility, stability, and reactivity. It is isostructural with other sulfate tetrahydrates, such as those of magnesium, iron, and cobalt .
Conclusion
Manganese Sulfate Tetrahydrate is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it an essential material for scientific research and industrial applications.
Eigenschaften
Molekularformel |
H4MnO5S |
|---|---|
Molekulargewicht |
171.03 g/mol |
IUPAC-Name |
manganese;sulfuric acid;hydrate |
InChI |
InChI=1S/Mn.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI-Schlüssel |
VSEWZMQQQHLHQT-UHFFFAOYSA-N |
Kanonische SMILES |
O.OS(=O)(=O)O.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12043303.png)
![3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12043305.png)
![4-hydroxy-N-[2-(methylcarbamoyl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043309.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043317.png)
![4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine](/img/structure/B12043327.png)


![2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12043333.png)




